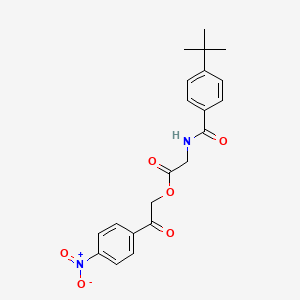![molecular formula C10H10BrClN6O B4622499 N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)
N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide
Vue d'ensemble
Description
Pyrazole derivatives have attracted significant interest in the scientific community due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound belongs to this class, implying potential interest for its unique properties and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, esterification, and bromination, as seen in various research efforts. For instance, a study described the synthesis and characterization of pyrazole-carbohydrazide derivatives, indicating the involvement of complex organic synthesis techniques (Pillai et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopy, plays a crucial role in understanding the geometric and electronic structure of pyrazole derivatives. For example, Karrouchi et al. (2020) utilized X-ray diffraction to confirm the (E)-configuration of a synthesized pyrazole derivative, highlighting the importance of such analyses in confirming molecular structures (Karrouchi et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic addition and condensation, leading to a wide range of products with different properties. Studies have explored the reactivity of these compounds towards different reagents, offering insights into their chemical behavior and potential applications (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. These properties are often determined through experimental measurements and can vary significantly depending on the specific structure and substituents of the compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, define the applications and functionality of pyrazole derivatives. Detailed studies, including theoretical and experimental analyses, provide valuable information on these aspects, guiding the development of new compounds with desired properties (Karrouchi et al., 2021).
Applications De Recherche Scientifique
Vibrational Spectroscopic Investigations and Molecular Dynamics
Research on pyrazole derivatives, such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlights their industrial and biological importance. Studies involving quantum chemical analysis, molecular dynamic simulations, and molecular docking have revealed these compounds' potential as inhibitors of specific enzymes, showcasing their relevance in drug design and development (Pillai et al., 2017).
Synthesis and Evaluation for Pharmaceutical Importance
Pyrazolo[1,2-b]phthalazinediones, synthesized through eco-friendly methods, have demonstrated significant antiproliferative efficacy on human hepatic cancer cell lines. This indicates the potential of pyrazole derivatives in developing anticancer drugs (Rashdan et al., 2018).
Antimicrobial Activity
The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been explored for their antimicrobial activity. These compounds offer a promising avenue for developing new antimicrobial agents (Abunada et al., 2008).
Magnetic Studies on Heterocycle-Based Ligands
Research involving heterocycle-based polytopic ligands synthesized by condensation methods has led to the discovery of compounds with unique magnetic properties. Such studies are crucial for the development of materials with specific magnetic characteristics (Mandal et al., 2011).
Propriétés
IUPAC Name |
N-[(E)-(4-bromo-1-ethylpyrazol-3-yl)methylideneamino]-4-chloro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN6O/c1-2-18-5-6(11)8(17-18)4-14-16-10(19)9-7(12)3-13-15-9/h3-5H,2H2,1H3,(H,13,15)(H,16,19)/b14-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGSRZEPQNEQD-LNKIKWGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=NNC(=O)C2=C(C=NN2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)/C=N/NC(=O)C2=C(C=NN2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylidene]-4-chloro-1H-pyrazole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)
![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)
![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)